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Compound of Interest |

Ethyl 3-(4-
Compound Name: (hydroxymethyl)phenyl)propanoat

e

Cat. No.: B025741

\ J

CAS Number: 107859-98-3

This technical guide provides a comprehensive overview of Ethyl 3-(4-
(hydroxymethyl)phenyl)propanoate, a bifunctional molecule increasingly utilized in the field
of drug discovery and development. This document is intended for researchers, scientists, and
professionals in the pharmaceutical and biotechnology sectors.

Chemical Properties and Data

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is a substituted aromatic propanoate ester. Its
chemical structure consists of a benzene ring substituted with a hydroxymethyl group and an
ethyl propanoate chain.

Table 1: Physicochemical Properties
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Property Value Source
CAS Number 107859-98-3 [1]
Molecular Formula C12H1603 [1]
Molecular Weight 208.25 g/mol [1]
Boiling Point 155-163 °C at 0.5 Torr [1]
Density 1.101 + 0.06 g/cm? (Predicted) [1]
pKa 14.43 + 0.10 (Predicted) [1]
Appearance Colorless liquid [1]

Synthesis Protocol

A common method for the synthesis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

involves the reduction of an acrylate precursor.

Experimental Protocol: Synthesis via Hydrogenation[1]

e Reactants:

o Ethyl (E)-3-(4-formylphenyl)acrylate (2 g, 9.79 mmol)

o 10% Palladium on carbon (Pd/C) (1 g)

o Ethanol (50 mL)

e Procedure:

[¢]

autoclave reactor.

[¢]

o

Upon completion, the catalyst is removed by filtration.

o

The filtrate is concentrated under reduced pressure.

A mixture of ethyl (E)-3-(4-formylphenyl)acrylate, 10% Pd/C, and ethanol is placed in an

The mixture is hydrogenated at 3.5 atm of hydrogen pressure for 2 hours.
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o The resulting residue is purified by silica gel column chromatography, eluting with a
gradient of 0-15% ethyl acetate in petroleum ether.

e Yield: 1.54 g (76% yield) of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate as a colorless
liquid.

e Analysis: LC/MS analysis shows a calculated value for C12H1603 of 208.25 and a measured
value of 191.0 [M-OH]*.[1]

Application in Targeted Protein Degradation:
PROTAC Linker

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is primarily utilized as a linker in the synthesis
of Proteolysis Targeting Chimeras (PROTACS).[2] PROTACSs are heterobifunctional molecules
that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-
proteasome system.[2][3]

The structure of this compound provides a key advantage in PROTAC design. The
hydroxymethyl group offers a reactive handle for conjugation to a ligand that binds to an E3
ubiquitin ligase, while the ethyl propanoate end can be modified to attach a ligand for the target
protein of interest.

The Ubiquitin-Proteasome System and PROTAC
Mechanism

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in
eukaryotic cells. PROTACSs function by bringing a target protein into close proximity with an E3
ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin molecules to the target
protein. This polyubiquitination marks the protein for recognition and degradation by the 26S
proteasome.[3][4][5]
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A diagram illustrating the general mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a linker like Ethyl 3-(4-
(hydroxymethyl)phenyl)propanoate typically involves a multi-step process. The following is a
generalized workflow:
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A generalized workflow for the synthesis of a PROTAC utilizing an alcohol-containing linker.

Spectroscopic Data

While a dedicated public repository of the NMR, IR, and mass spectra for Ethyl 3-(4-
(hydroxymethyl)phenyl)propanoate is not readily available, the expected spectral
characteristics can be predicted based on its chemical structure.

Table 2: Predicted Spectroscopic Data
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Spectroscopy

Predicted Peaks/Signals

1H NMR

- Signals for the ethyl group (triplet and
quartet).- Signals for the propanoate methylene
protons (two triplets).- Aromatic proton signals in
the range of ~7.0-7.5 ppm.- A singlet for the
hydroxymethyl protons.- A broad singlet for the
hydroxyl proton.

13C NMR

- Carbonyl carbon signal (~170 ppm).- Aromatic
carbon signals (~120-140 ppm).- Methylene
carbon signals of the propanoate chain.- Ethyl
group carbon signals.- Hydroxymethyl carbon

signal (~65 ppm).

IR (Infrared)

- Broad O-H stretch from the alcohol group
(~3300-3500 cm™1).- C-H stretches from
aromatic and aliphatic groups (~2850-3100
cm~1).- Strong C=0 stretch from the ester
(~1730 cm™1).- C-O stretches (~1100-1300
cm~1).- Aromatic C=C stretches (~1450-1600

cm™1).

Mass Spec (MS)

- Molecular ion peak (M*) at m/z = 208.-
Fragment ion corresponding to the loss of an
ethoxy group (-OCH2CHs) at m/z = 163.-
Fragment ion corresponding to the loss of a
hydroxyl group (-OH) at m/z = 191.[1]- Other
fragments corresponding to the benzylic and

propanoate moieties.

Conclusion

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is a valuable chemical entity with significant

applications in the development of PROTACSs for targeted protein degradation. Its

straightforward synthesis and bifunctional nature make it an attractive building block for

researchers in medicinal chemistry and drug discovery. The information provided in this guide

serves as a foundational resource for the synthesis, characterization, and application of this
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compound in advanced therapeutic modalities. Further research into PROTACS utilizing this
specific linker is warranted to explore its full potential in developing novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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